molecular formula C11H17NO4 B12993904 3-((tert-Butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid

3-((tert-Butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B12993904
M. Wt: 227.26 g/mol
InChI Key: XSVGLLRLSSSGEL-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)bicyclo[210]pentane-1-carboxylic acid is a chemical compound with the molecular formula C11H17NO4 It is a derivative of bicyclo[210]pentane, featuring a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid typically involves the following steps:

    Formation of the bicyclo[2.1.0]pentane core: This can be achieved through a of a suitable diene precursor.

    Introduction of the Boc-protected amino group: The tert-butoxycarbonyl group is introduced via a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with various biological targets. The bicyclo[2.1.0]pentane core provides a rigid and stable framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a similar structure but with a different bicyclic core.

    3-((tert-Butoxycarbonyl)amino)cyclopentane-1-carboxylic acid: This compound features a cyclopentane core instead of a bicyclo[2.1.0]pentane core.

Uniqueness

The unique structural features of 3-((tert-Butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid, such as the bicyclo[2.1.0]pentane core and the Boc-protected amino group, provide distinct advantages in terms of stability, reactivity, and potential applications. These features make it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.0]pentane-1-carboxylic acid

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-7-5-11(8(13)14)4-6(7)11/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

XSVGLLRLSSSGEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1C2)C(=O)O

Origin of Product

United States

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